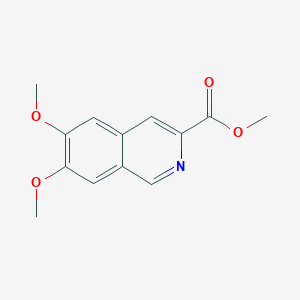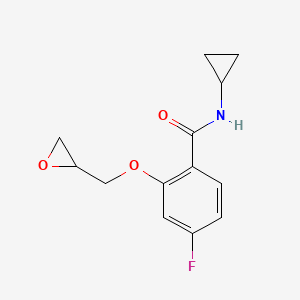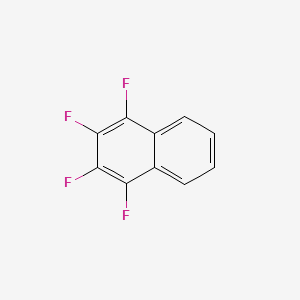
1-(2-Aminoacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoacetyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Aminoacetyl)piperidine-4-carboxamide typically involves the reaction of (2-oxo-1-pyrrolidinyl)acetic acid with 1-glycyl-4-piperidinecarboxamide in the presence of triethylamine and isobutyl chloroformate. The reaction is carried out in tetrahydrofuran at temperatures ranging from -15°C to room temperature. The crude product is then recrystallized from methanol to obtain the final compound .
Chemical Reactions Analysis
1-(2-Aminoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(2-Aminoacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . This interaction is crucial for its antimicrobial activity and potential therapeutic applications.
Comparison with Similar Compounds
1-(2-Aminoacetyl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives:
1-Piperidinecarboxamide: Similar in structure but lacks the glycyl group, which may affect its biological activity.
4-Piperidinecarboxamide: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
N-Cyclohexyl-4-piperidinecarboxamide: A derivative with a cyclohexyl group, showing different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-aminoacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5,9H2,(H2,10,13) |
InChI Key |
YXOCGSWPIMLMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)
![11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione](/img/structure/B8722780.png)
![[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine](/img/structure/B8722788.png)




